molecular formula C20H23ClFN5O B10985365 (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B10985365
M. Wt: 403.9 g/mol
InChI Key: XUZXCAKVSBCKSO-UHFFFAOYSA-N
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Description

The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine and fluorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone may be studied for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
  • (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-bromophenyl)piperazin-1-yl)methanone
  • (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-methylphenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chloropyridazine and fluorophenyl groups provides opportunities for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClFN5O

Molecular Weight

403.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClFN5O/c21-18-7-8-19(24-23-18)27-9-1-2-15(14-27)20(28)26-12-10-25(11-13-26)17-5-3-16(22)4-6-17/h3-8,15H,1-2,9-14H2

InChI Key

XUZXCAKVSBCKSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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